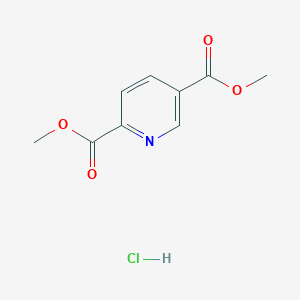
2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H9NO4. It is a derivative of pyridine and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of potent antitumor agents .
Vorbereitungsmethoden
The synthesis of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride typically involves the esterification of 2,5-pyridinedicarboxylic acid. One common method includes the reaction of 2,5-pyridinedicarboxylic acid with methanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out at low temperatures, typically between -5°C to -10°C, to ensure the stability of the intermediate products .
Analyse Chemischer Reaktionen
2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different pyridine-based compounds.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions are often pyridine derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including antitumor agents.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride involves its interaction with molecular targets in biological systems. It acts as an intermediate in the synthesis of compounds that can inhibit the growth of cancer cells by interfering with specific cellular pathways . The exact molecular targets and pathways involved depend on the specific derivative being studied .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl pyridine-2,5-dicarboxylate hydrochloride can be compared with other similar compounds, such as:
- Methyl 6-methoxycarbonyl nicotinate
- 2,5-dicarbomethoxy-N-methylpyridinium methosulfate
- 2,5-dicarboxy-N-methylpyridinium betaine
- 6-carbomethoxy-2-carboxypyridine-N-oxide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of potent antitumor agents .
Eigenschaften
Molekularformel |
C9H10ClNO4 |
|---|---|
Molekulargewicht |
231.63 g/mol |
IUPAC-Name |
dimethyl pyridine-2,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C9H9NO4.ClH/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2;/h3-5H,1-2H3;1H |
InChI-Schlüssel |
ZUWLTGGXQUSKLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



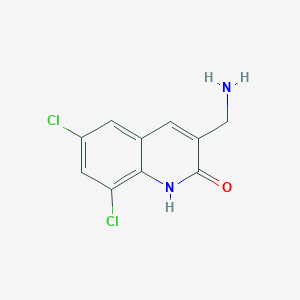


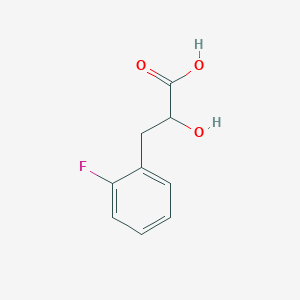
![1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine](/img/structure/B13226770.png)
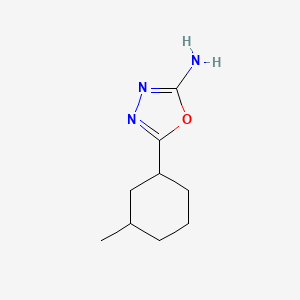
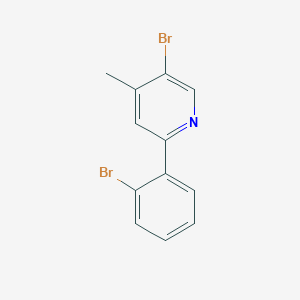
![4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13226790.png)
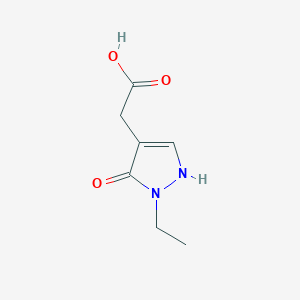
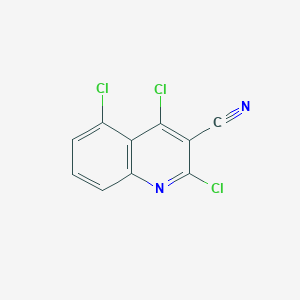
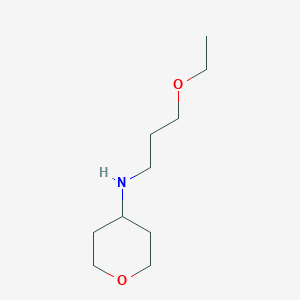

![3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B13226818.png)
